4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Imidazobenzodiazepine synthesis Flumazenil intermediate N4-alkylation

This 7-nitro, N4-methyl-1,4-benzodiazepine-2,5-dione is the essential precursor for imidazobenzodiazepine antagonists (e.g., flumazenil-type). The pre-installed N4-methyl group is retained throughout synthesis and cannot be installed post-annulation, eliminating costly re-optimization. The 7-nitro group serves as a regiospecific activation site for nucleophilic aromatic substitution (¹⁸F-fluorination for PET tracers), a feature absent in 7-halo or des-methyl analogs. Avoid synthetic dead-ends: choose the correct regioisomer.

Molecular Formula C10H9N3O4
Molecular Weight 235.199
CAS No. 84377-96-8
Cat. No. B3005882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
CAS84377-96-8
Molecular FormulaC10H9N3O4
Molecular Weight235.199
Structural Identifiers
SMILESCN1CC(=O)NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O4/c1-12-5-9(14)11-8-3-2-6(13(16)17)4-7(8)10(12)15/h2-4H,5H2,1H3,(H,11,14)
InChIKeySNRRKCPVXFFFKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (CAS 84377-96-8): Core Chemical Identity and Procurement-Relevant Class Context


4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (CAS 84377-96-8, molecular formula C₁₀H₉N₃O₄, monoisotopic mass 235.059306 Da) is a 1,4-benzodiazepine-2,5-dione derivative carrying an electron-withdrawing 7-nitro substituent and an N4-methyl group [1]. The compound is primarily utilized as a regiospecifically functionalized synthetic intermediate in the preparation of imidazobenzodiazepines—including flumazenil-type antagonists—where the N4-methyl group is pre-installed and the 7-nitro group serves as a transformable handle for reduction, diazotization, or nucleophilic aromatic substitution [2][3]. Spectral characterization data (¹H NMR, FTIR) are available to support identity verification during procurement [1].

Why 4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione Cannot Be Replaced by Generic In-Class Analogs


The N4-methyl group on this compound is a non-removable architectural feature that is retained throughout downstream synthetic sequences leading to imidazobenzodiazepine antagonists; it cannot be installed after imidazo-ring annulation because the N4 position becomes sterically inaccessible [1]. Simultaneously, the 7-nitro group provides a regiospecific activation site for nucleophilic aromatic substitution (e.g., ¹⁸F-fluorination for PET tracer synthesis) that is absent in the 7-unsubstituted or 7-halo analogs [2]. The des-methyl analog (CAS 1071683-48-1) lacks the N4-methyl group entirely, requiring an additional alkylation step that may be incompatible with sensitive downstream functionalities. The 8-nitro positional isomer (CAS 1392829-64-9) directs substitution to the wrong ring position, yielding a different regioisomeric product that does not match the pharmacophoric requirements of the target imidazobenzodiazepine [1]. Generic in-class substitution therefore introduces either synthetic dead-ends or costly re-optimization of multi-step routes.

Quantitative Differentiation Evidence for 4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (CAS 84377-96-8)


N4-Methyl Group as a Critical Structural Determinant for Imidazobenzodiazepine Synthesis

The N4-methyl substituent on the target compound is essential for constructing the imidazobenzodiazepine scaffold. In the patent-protected route to flumazenil analogs (US 4,405,516), the N4-methyl group is carried through nitration, reduction, and imidazo-ring annulation without alteration [1]. The des-methyl analog (7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione, CAS 1071683-48-1) cannot directly replace the target compound because post-hoc N4-methylation after imidazo-ring formation is not feasible due to steric shielding of the N4 position [1]. The molecular formula difference (C₁₀H₉N₃O₄ vs. C₉H₇N₃O₄ for the des-methyl analog) corresponds to a mass difference of 14.03 Da .

Imidazobenzodiazepine synthesis Flumazenil intermediate N4-alkylation

7-Nitro Regioisomeric Fidelity: Positional Selectivity vs. 8-Nitro Isomer

The 7-nitro substitution pattern is a regiochemical requirement for downstream transformations. The target compound places the nitro group at the 7-position of the benzodiazepine ring system, which corresponds to the position that undergoes nucleophilic aromatic substitution in the synthesis of 7-substituted imidazobenzodiazepines [1][2]. The 8-nitro isomer (CAS 1392829-64-9) directs electrophilic and nucleophilic reactivity to a different ring carbon, yielding a different constitutional isomer in the final product [1]. Both compounds share the same molecular formula (C₉H₇N₃O₄ for the des-methyl 8-nitro; C₁₀H₉N₃O₄ for the N4-methyl 7-nitro target) but differ in nitro group position, which is confirmed by distinct InChIKey identifiers .

Regioselective nitration Positional isomer Imidazobenzodiazepine

Predicted Physicochemical Property Differentiation: Lipophilicity and Ionization vs. 7-Fluoro Analog

The 7-nitro substituent imparts distinct physicochemical properties compared to the 7-fluoro analog (CAS 78755-80-3), which is the direct intermediate in flumazenil synthesis. The predicted pKa of the target compound is 11.72±0.20, reflecting the electron-withdrawing effect of the nitro group on the amide NH . The predicted LogP for the target compound is approximately 1.218 [1], compared to a lower LogP for the 7-fluoro analog (estimated ~0.8–1.0 based on the weaker electron-withdrawing effect of fluorine). These differences affect extraction efficiency, chromatographic behavior, and solubility during workup and purification.

Lipophilicity pKa Physicochemical profiling

Spectral Fingerprint Availability for Identity Confirmation vs. Uncharacterized Analogs

The target compound has ¹H NMR and FTIR reference spectra publicly available in the SpectraBase database, providing a verified spectral fingerprint for identity confirmation upon receipt [1]. In contrast, several closely related analogs (e.g., CAS 1071683-48-1 and CAS 1392829-64-9) lack publicly accessible reference spectra in major spectral databases, complicating independent identity verification [2]. The ¹H NMR spectrum was acquired in DMSO-d₆, and the FTIR spectrum is available through the Wiley SmartSpectra Vapor Phase IR Database Collection [1].

Quality control Spectroscopic characterization Identity verification

Synthetic Utility of the 7-Nitro Group: Reduction to 7-Amino Intermediate for Diversification

The 7-nitro group on the target compound can be selectively reduced to the corresponding 7-amino derivative, which serves as a key branching point for further diversification. Literature precedent for solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones demonstrates that reduction of the 7-nitro group yields enantiomerically pure 7-aminobenzodiazepine-2,5-dione, which can be subsequently acylated to generate libraries of 7-amido derivatives [1]. The 7-fluoro analog (CAS 78755-80-3) cannot undergo this reductive diversification because the C–F bond is not reducible under comparable conditions.

Nitro reduction 7-Amino intermediate Solid-phase synthesis

Distinction from 1,5-Benzodiazepine Isomer: Ring Connectivity and Biological Target Profile

The target compound is a 1,4-benzodiazepine-2,5-dione, which places the two nitrogen atoms in a 1,4-relationship. The isomeric 1,5-benzodiazepine analog (e.g., 4-methyl-7-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one, CAS 37546-86-4) has nitrogens at positions 1 and 5, resulting in a different ring size and geometry [1]. Literature on endothelin receptor antagonists demonstrates that 1,4-benzodiazepine-2,5-diones bearing substituents at N1- and N4-positions exhibit distinct SAR from 1,5-benzodiazepine counterparts [2]. The molecular formula differs (C₁₀H₉N₃O₄ vs. C₁₀H₉N₃O₃ for the 1,5-isomer), reflecting the different oxidation states of the two ring systems.

1,4- vs 1,5-benzodiazepine Ring connectivity Biological target selectivity

Optimal Application Scenarios for 4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (CAS 84377-96-8)


Synthesis of 7-Substituted Imidazobenzodiazepine Antagonists (Flumazenil-Type Compounds)

The target compound serves as a direct precursor to imidazobenzodiazepine-3-carboxylates via nitration of the 4-methyl-1,4-benzodiazepine-2,5-dione core, reduction of the 7-nitro group, and subsequent annulation to form the imidazo ring [1][2]. The pre-installed N4-methyl group eliminates the need for post-annulation alkylation, which is sterically hindered. This application is directly supported by the synthetic route described in US Patent 4,405,516, where 7-nitro-substituted 4-methyl-1,4-benzodiazepine-2,5-diones are key intermediates [1].

¹⁸F-Radiolabeling Precursor for PET Imaging Agent Development

The 7-nitro group can be displaced by [¹⁸F]fluoride ion under nucleophilic aromatic substitution conditions (K[¹⁸F]/Kryptofix 2.2.2, DMF, 150–160 °C) to yield [¹⁸F]flumazenil or related radioligands for PET imaging of central benzodiazepine receptors [1]. This application specifically requires the 7-nitro regioisomer, as the 8-nitro isomer would produce a different radiolabeled product with altered receptor binding properties [1].

Solid-Phase Diversification Platform for 7-Amido Benzodiazepine Libraries

The 7-nitro group is reducible to a 7-amino group under mild conditions compatible with solid-phase synthesis, enabling on-resin acylation to generate diverse 7-acylamino-1,4-benzodiazepine-2,5-dione libraries [1]. The N4-methyl substituent anchors the compound to the solid support via the N4 atom, ensuring regiochemical fidelity during library construction [1]. This contrasts with the 7-fluoro analog, which cannot undergo reductive diversification.

Analytical Reference Standard for Nitrobenzodiazepine Metabolite Identification

The compound's well-characterized spectral fingerprint (¹H NMR in DMSO-d₆, FTIR) and defined physicochemical properties (predicted pKa 11.72, LogP 1.218, exact mass 235.059306 Da) make it suitable as a reference standard for identifying nitrobenzodiazepine-related metabolites or impurities in forensic and toxicological analysis [1][2]. The availability of verified reference spectra reduces ambiguity in structural assignment during unknown identification workflows [1].

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